Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 2375269-52-4 . It has a molecular weight of 239.72 . The IUPAC name for this compound is ethyl 2-amino-2lambda6-thiabicyclo[2.1.1]hex-1-ene-4-carboxylate 2-oxide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3S.ClH/c1-2-12-7(10)8-3-6(4-8)13(9,11)5-8;/h2-5H2,1H3,(H2,9,11);1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The compound can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This makes it a valuable building block in the synthesis of new bio-active compounds .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis Methodologies and Chemical Reactions
N-Acylation and Photolysis : Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates undergo N-acylation by natural and synthetic phthalimidylamino acids, forming 2-aminoalkyloxazole-5-carboxylates upon irradiation at 300 nm in acetone. This process demonstrates the utility of these compounds in synthesizing various aminoalkyloxazole derivatives (Cox et al., 2003).
Photolysis in Alcohols and Amines : Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate exhibits two competing photolytic pathways in alcohols and amines, leading to ketene formation and imino-carbene formation, showcasing the compound's reactivity under photochemical conditions (Ang & Prager, 1992).
Aza-Diels-Alder Reactions : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates are synthesized via Aza-Diels-Alder reactions, indicating the potential for creating bicyclic amino acid derivatives through selective cycloadditions (Waldmann & Braun, 1991).
Novel Compound Development and Biological Activity
Antimalarial and Antimycobacterial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were synthesized and evaluated for their in vitro activity against P. falciparum and antimycobacterial properties, underscoring the therapeutic potential of these compounds (Ningsanont et al., 2003).
Catalytic Applications and Structural Analysis : The synthesis and structural analysis of complexes such as {2-Carbethoxy-6-[1-[(2,6-diethyl-phenyl)imino]ethyl]pyridine}CoCl2 reveal their potential in catalysis, particularly in ethylene oligomerization, demonstrating the applicability of ethyl 2-imino-2-oxo-2λ⁶-thiabicyclo[2.1.1]hexane-4-carboxylate derivatives in industrial processes (Sun, Zhao, & Gao, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 2-imino-2-oxo-2λ6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S.ClH/c1-2-12-7(10)8-3-6(4-8)13(9,11)5-8;/h6,9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMMRKVAFHHTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)S(=N)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2375269-52-4 |
Source
|
Record name | ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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